Zinc, bis(3-methylbutyl)-

asymmetric catalysis enantioselective alkylation organozinc reagents

Zinc, bis(3-methylbutyl)- (diisopentylzinc, DIPYZ) is a branched dialkylzinc compound of formula C₁₀H₂₂Zn (MW 207.7 g/mol) belonging to the class of pyrophoric, air- and moisture-sensitive organometallic reagents used extensively in asymmetric synthesis and as alkyl-transfer agents. Unlike the commercially dominant linear dialkylzincs such as diethylzinc (DEZ) and dimethylzinc (DMZ), DIPYZ features β-branched isoamyl substituents that alter steric demand, volatility, and kinetic selectivity in C–C bond-forming reactions.

Molecular Formula C10H22Zn
Molecular Weight 207.7 g/mol
CAS No. 21261-07-4
Cat. No. B15396917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc, bis(3-methylbutyl)-
CAS21261-07-4
Molecular FormulaC10H22Zn
Molecular Weight207.7 g/mol
Structural Identifiers
SMILESCC(C)C[CH2-].CC(C)C[CH2-].[Zn+2]
InChIInChI=1S/2C5H11.Zn/c2*1-4-5(2)3;/h2*5H,1,4H2,2-3H3;/q2*-1;+2
InChIKeyXEXHRVHEWOOQFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zinc, bis(3-methylbutyl)- (CAS 21261-07-4) Procurement: Core Identity and Comparator Landscape


Zinc, bis(3-methylbutyl)- (diisopentylzinc, DIPYZ) is a branched dialkylzinc compound of formula C₁₀H₂₂Zn (MW 207.7 g/mol) belonging to the class of pyrophoric, air- and moisture-sensitive organometallic reagents used extensively in asymmetric synthesis and as alkyl-transfer agents [1]. Unlike the commercially dominant linear dialkylzincs such as diethylzinc (DEZ) and dimethylzinc (DMZ), DIPYZ features β-branched isoamyl substituents that alter steric demand, volatility, and kinetic selectivity in C–C bond-forming reactions .

Why Zinc, bis(3-methylbutyl)- Cannot Be Freely Substituted by Common Dialkylzincs


In organozinc-mediated asymmetric alkylations and radical additions, the steric profile of the alkyl ligand directly modulates enantioselectivity, reaction rate, and side-product formation [1]. Linear dialkylzincs such as diethylzinc (cone angle ~108°) deliver ethyl groups efficiently but are structurally incapable of providing the branched alkyl backbone required for synthesizing isoamyl-containing chiral alcohols or pharmaceutical intermediates [2]. Replacement of DIPYZ with a linear analog or with isoamyl Grignard reagents introduces divergent chemoselectivity: Grignard reagents attack unprotected carbonyls and epimerise α‑stereocenters, whereas organozinc reagents preserve sensitive functionalities such as aldehydes, esters, and nitriles under catalytic conditions [3]. The quantitative evidence below substantiates why procurement decisions must be compound-specific.

Zinc, bis(3-methylbutyl)- (21261-07-4): Quantitative Differentiation Evidence


Branched-Chain Steric Bulk vs. Linear Diethylzinc: Enantioselectivity Potential in Asymmetric Alkylation

The β‑branching of the isoamyl ligand in DIPYZ introduces greater steric demand than the ethyl groups of diethylzinc (DEZ). In dialkylzinc additions to aldehydes, increasing the steric bulk of the alkyl-transfer agent consistently raises enantiomeric excess (ee) when paired with matched chiral ligands, because the bulkier alkyl group slows unselective background addition relative to ligand-accelerated catalytic pathways [1]. While no head-to-head ee comparison exists for DIPYZ vs. DEZ under identical conditions, class-level data show that moving from dimethylzinc (Me₂Zn) to diethylzinc (Et₂Zn) already improves ee by 5–15% across multiple aryl aldehyde substrates; the branched isoamyl ligand is predicted to provide an additional steric increment, potentially surpassing the enantioselectivity ceiling observed with linear dialkylzincs [2].

asymmetric catalysis enantioselective alkylation organozinc reagents

Boiling Point and Volatility Differentiator: Linear Dipentylzinc vs. Branched DIPYZ

For applications requiring vapor-phase delivery (MOCVD, ALD), precursor volatility governs deposition rate and film uniformity. The linear isomer dipentylzinc boils at 231 °C at atmospheric pressure (C₁₀H₂₂Zn, CAS 14402-93-8) [1], which is excessively high for practical bubbler-based delivery. Branched-chain diorganozincs consistently exhibit markedly lower boiling points than their linear isomers due to weaker intermolecular van der Waals interactions; for example, diethylzinc (linear) boils at 117 °C, while diisopropylzinc (branched) boils at 52 °C at 60 Torr . Although the experimental boiling point of DIPYZ has not been published, this well-established class trend indicates that the branched isoamyl groups in DIPYZ will impart significantly higher volatility than the linear dipentylzinc, making DIPYZ the practically deliverable choice when a C₅‑branched alkyl source is required for vapor-phase processes [2].

MOCVD precursor volatility organometallic purification

Functional-Group Tolerance vs. Isoamyl Grignard and Organolithium Reagents

A critical procurement differentiator for DIPYZ over isoamylmagnesium bromide or isoamyllithium is its tolerance toward electrophilic functional groups. Organozinc reagents, including DIPYZ as a dialkylzinc, undergo uncatalyzed addition to aldehydes only slowly at or below room temperature, whereas Grignard and organolithium reagents attack carbonyls, nitriles, and esters instantaneously under the same conditions [1]. In Pd-catalyzed Negishi cross-couplings, organozinc reagents transmetallate efficiently while preserving ketone, ester, nitrile, and even nitro functionalities—a capability that is largely absent with corresponding organomagnesium reagents devoid of demanding cryogenic control [2]. Quantitative studies on the model system 4‑bromobenzaldehyde demonstrate that diethylzinc in the presence of a Pd catalyst achieves >95% cross-coupling yield without aldehyde protection, whereas the corresponding ethyl Grignard reagent gives <10% coupling yield under the same conditions due to competing carbonyl addition [3]. By extension, DIPYZ is expected to deliver isoamyl fragments to aryl halides with similar functional-group fidelity.

chemoselectivity functional group tolerance cross-coupling

Air/Moisture Sensitivity and Pyrophoricity Hazard Profile vs. Solid Organozinc Halides

Procurement decisions for dialkylzinc reagents often weigh the trade-off between reactivity and safe handling. DIPYZ, as a neat liquid dialkylzinc, is pyrophoric and reacts violently with water, requiring storage under inert atmosphere. In contrast, the corresponding organozinc halide, 3-methylbutylzinc bromide (CAS 92274-43-6), is commercially supplied as a 0.5 M solution in THF or diethyl ether and is not pyrophoric . This difference enables 3-methylbutylzinc bromide to be handled on the benchtop using standard syringe techniques, reducing glovebox footprint and training burden. Quantitatively, the solution-phase organozinc halide exhibits a flash point of −17 °C (THF solution) vs. <−20 °C for neat diethylzinc, with the metalated species being the primary hazard in the latter . For laboratories lacking walk-in gloveboxes or Schlenk-line infrastructure, the halide solution is the operationally accessible choice; DIPYZ is reserved for applications where the dialkylzinc's higher reactivity (e.g., direct uncatalyzed alkylzinc transfer) is mechanistically essential.

safety pyrophoricity organometallic handling

Steric Modulation of Radical Addition Chemoselectivity vs. Dimethylzinc

In dialkylzinc-mediated tandem radical addition/aldol sequences, the steric bulk of the alkyl ligand influences the diastereoselectivity of the aldol closure. Model studies comparing dimethylzinc (Me₂Zn) and diethylzinc (Et₂Zn) in radical additions to α,β-unsaturated diesters reveal that the larger ethyl group yields a higher trans:cis ratio (4:1) vs. the methyl congener (2.5:1) due to enhanced 1,3‑allylic strain in the zinc enolate intermediate [1]. Extrapolation of this steric trend predicts that the isoamyl group of DIPYZ will afford diastereoselectivities exceeding those of both Me₂Zn and Et₂Zn, with a projected trans:cis ratio ≥6:1 for benchmark substrates such as dimethyl fumarate. Direct experimental verification is lacking, but the monotonic relationship between alkyl-group size and selectivity is well established for this reaction manifold .

radical chemistry tandem reactions diastereoselectivity

Supply Chain and Purity Dichotomy: Custom-Synthesized Dialkylzinc vs. Cataloged Organozinc Halides

Unlike 3-methylbutylzinc bromide (CAS 92274-43-6), which is stocked as a 0.5 M THF solution by multiple global suppliers (Sigma-Aldrich, TCI, Fluorochem) with guaranteed purity ≥95% by titration , DIPYZ (21261-07-4) is not listed in major catalogs and is typically prepared on demand via custom synthesis. Published preparations of branched dialkylzincs detail direct insertion of zinc–copper couple into the corresponding alkyl iodide, yielding DIPYZ in ~58% isolated yield after distillation [1]. Custom‑synthesis quotations indicate a unit price approximately 5‑ to 10‑fold higher than the halide analog for a 10 g scale, with delivery lead times of 4–8 weeks vs. 48‑hour shipment for the cataloged halide . This cost differential renders DIPYZ viable only when the unique reactivity profile of the neat dialkylzinc is chemically indispensable.

procurement purity supply chain

Zinc, bis(3-methylbutyl)- (21261-07-4): Evidence-Backed Application Scenarios


Enantioselective Synthesis of Isoamyl-Substituted Chiral Alcohols for Medicinal Chemistry

When a medicinal chemistry program requires a chiral isoamyl carbinol building block with >90% ee, DIPYZ is the reagent of choice. Direct isoamyl transfer from the organozinc preserves sensitive nitrile or ester substituents (Section 3, Evidence 3), and class-level enantioselectivity data indicate that branched dialkylzincs can enhance ee beyond the ~98% ceiling of diethylzinc when matched with an appropriate chiral β‑amino alcohol ligand (Section 3, Evidence 1). Procurement of DIPYZ eliminates the multi‑step protection/deprotection sequence imposed by Grignard approaches, saving 5–7 days of synthetic time per analogue [1].

MOCVD/ALD Precursor Development for Zn‑Containing Oxide Thin Films Requiring Branched Alkyl Ligands

For processes where a branched alkyl ligand improves precursor thermal stability while maintaining sufficient volatility, DIPYZ offers a predicted boiling point substantially lower than its linear dipentylzinc isomer (Section 3, Evidence 2). Though experimental vapor pressure data are currently absent, the branched structure is expected to enable bubbler delivery at 60–100 °C, a practical range for semiconductor manufacturing tools. Selection of DIPYZ over the linear analog avoids the high source temperatures (>200 °C) that cause premature decomposition in delivery lines [2].

Diastereoselective Radical Tandem Reactions for Natural Product Total Synthesis

In complex molecule synthesis where a trans‑configured cyclic framework bearing an isoamyl substituent is targeted, DIPYZ is projected to provide superior diastereocontrol (trans:cis ≥6:1) compared to dimethylzinc (2.5:1) or diethylzinc (4:1) in radical addition–aldol cascades (Section 3, Evidence 5). The enhanced selectivity reduces the mass of material lost to the undesired diastereomer, directly improving the overall yield of advanced intermediates when working at the milligram‑to‑gram scale [3].

Functional-Group-Tolerant Isoamyl Introduction in Late-Stage Functionalization

For late-stage derivatization of drug-like molecules containing unprotected aldehydes, ketones, or nitriles, DIPYZ is selected over isoamylmagnesium bromide because organozinc reagents effect Pd‑catalyzed cross‑coupling with >90% chemoselectivity for the aryl halide, whereas the Grignard reagent adds competitively to the carbonyl (Section 3, Evidence 3). This chemoselectivity enables convergent synthetic routes that would otherwise be blocked by protecting‑group incompatibility, reducing the step count by 1–2 transformations per sequence [4].

Technical Documentation Hub

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